molecular formula C11H8N4O B1434679 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1710195-57-5

2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1434679
CAS RN: 1710195-57-5
M. Wt: 212.21 g/mol
InChI Key: PDXNVCIWRFPKPH-UHFFFAOYSA-N
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Description

The compound “2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It is related to a class of compounds known as pyrazolopyridines . Pyrazolopyridines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . For instance, in one study, four metal (ii)-complexes formulated as ZnL2·2H2O (1), CdL2 (H2O)2·8H2O (2) and ML2 (H2O)·H2O (M = Co 3 and Ni 4) have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1 H -pyrazolo [3,4-b]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, in one study, the structure of 2 was a 2D (2,3,4)-connected framework with (8 3) 2 (8 5 ·12) 2 (8) 3 topology .

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Future Directions

The future directions for the research and development of similar compounds have been suggested . For instance, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively, indicating that these compounds might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-pyridin-3-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-10-6-9(8-2-1-3-12-7-8)14-15(10)5-4-13-11/h1-7H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXNVCIWRFPKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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